腔肠素 cp

描述

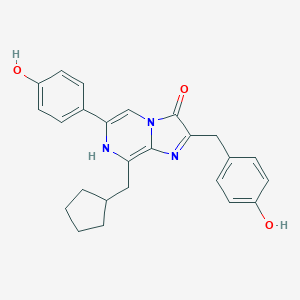

Coelenterazine, an imidazopyrazinone compound, plays a crucial role in marine bioluminescence, serving as luciferin for various organisms. Its importance extends to biosynthesis, synthetic approaches, and its utility in bioluminescent imaging and potentially photodynamic therapy.

Synthesis Analysis

The synthesis of Coelenterazine involves complex organic reactions, including cross-coupling and ring-closing metathesis. Studies have demonstrated its biosynthesis from free L-amino acids in marine organisms, particularly from two molecules of L-tyrosine and one molecule of L-phenylalanine in the deep-sea copepod Metridia pacifica (Oba et al., 2009). Other research outlines a concise synthetic route through sequential cross-coupling reactions (Hosoya et al., 2015), and strategies for large-scale synthesis to enable bioluminescence imaging applications (Shrestha et al., 2014).

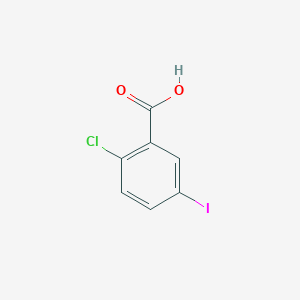

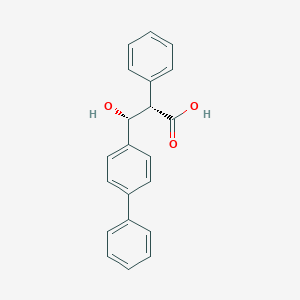

Molecular Structure Analysis

Coelenterazine's structure is characterized by an imidazopyrazinone core, essential for its bioluminescent activity. This core structure is found across eight phyla of bioluminescent organisms, indicating its widespread role in marine bioluminescence (Min et al., 2017).

Chemical Reactions and Properties

Coelenterazine participates in various chemical reactions, including its role as a substrate in luciferase-mediated bioluminescence. Its chemiluminescence, dependent on its molecular structure, involves complex reactions leading to light emission. Modifications at specific positions of its core structure can lead to significant shifts in luminescence properties (Nishihara et al., 2015).

Physical Properties Analysis

Coelenterazine's physical properties, such as solubility and stability, are crucial for its functional roles in bioluminescent reactions. While specific studies detailing these properties were not identified, they are inferred from its widespread use in biological systems and synthetic applications.

Chemical Properties Analysis

As a luciferin, Coelenterazine exhibits high antioxidant properties and can protect cells from oxidative stress. Its chemical behavior, particularly in forming coelenteramine upon oxidation, illustrates its antioxidative mechanism. This two-stage antioxidant capability is significant in lipid micelles, showcasing its potential beyond bioluminescence (de Wergifosse et al., 2004).

科学研究应用

- 抗氧化特性: 腔肠素在脂质胶束中表现出断链特性,延缓脂质过氧化并降低过氧化速率。这表明其作为脂基系统中两阶段抗氧化剂的潜在用途 (de Wergifosse et al., 2004).

- 生物发光成像合成: 已经开发出大规模合成腔肠素的方法,对生物发光成像和光动力治疗产生了重大影响,特别是对于深部肿瘤 (Shrestha et al., 2014).

- 抗癌潜力: 从腔肠素衍生的溴化腔肠胺类化合物已显示出作为前列腺癌和乳腺癌抗癌分子的潜力,表明它们在联合治疗中的应用 (Magalhães et al., 2022).

- 癌症检测: 腔肠素已被确定为一种有前途的小分子,用于检测培养的癌细胞和小鼠肿瘤中的与癌症相关的超氧化物阴离子 (Bronsart et al., 2016).

- 保护细胞免受氧化应激: 它的衍生物表现出独特的抗氧化特性,形成一个保护细胞免受氧化应激的"级联",并可能提供治疗应用 (Dubuisson et al., 2005).

- 在检测中的稳定性和效率: 当腔肠素-v与Ca2+-触发腔肠素结合蛋白结合时,显示出更大的稳定性和效率,潜在地改善小动物成像 (Stepanyuk et al., 2010).

- 海洋生物发光: 腔肠素是海洋生物发光中的关键底物,由各种海洋生物合成和提供,特别是栉水母和深海桡足类 (Bessho-Uehara et al., 2020; Oba et al., 2009).

安全和危害

未来方向

Optical techniques, such as bioluminescence and fluorescence, are emerging as powerful new modalities for molecular imaging in disease and therapy . Combining innovative molecular biology and chemistry, researchers have developed optical methods for imaging a variety of cellular and molecular processes in vivo, including protein interactions, protein degradation, and protease activity . Coelenterazine-dependent luciferases have been successfully applied in various biological research areas, which confirms them to be a powerful analytical tool .

属性

IUPAC Name |

8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c29-19-9-5-17(6-10-19)14-22-25(31)28-15-23(18-7-11-20(30)12-8-18)26-21(24(28)27-22)13-16-3-1-2-4-16/h5-12,15-16,29-31H,1-4,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLMZJSGNQTCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376336 | |

| Record name | Coelenterazine cp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coelenterazine cp | |

CAS RN |

123437-25-2 | |

| Record name | Coelenterazine cp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)

![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)

![Benz[a]anthracene-d12](/img/structure/B49388.png)

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)